AMG-7980

描述

属性

CAS 编号 |

947192-73-6 |

|---|---|

分子式 |

C19H22N4O2 |

分子量 |

338.41 |

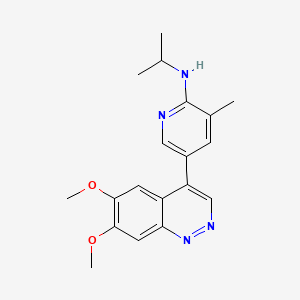

IUPAC 名称 |

5-(6,7-dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine |

InChI |

InChI=1S/C19H22N4O2/c1-11(2)22-19-12(3)6-13(9-20-19)15-10-21-23-16-8-18(25-5)17(24-4)7-14(15)16/h6-11H,1-5H3,(H,20,22) |

InChI 键 |

CDCZTLPFRMEYFM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CN=C1NC(C)C)C2=CN=NC3=CC(=C(C=C32)OC)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AMG-7980; AMG 7980; AMG7980; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG-7980

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-7980 is a potent and highly selective small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound modulates cyclic nucleotide signaling, which plays a crucial role in various neurological and psychiatric processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and key quantitative data. Detailed experimental protocols for the characterization of this compound are also presented, along with visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Phosphodiesterase 10A

The primary mechanism of action of this compound is the selective inhibition of the phosphodiesterase 10A (PDE10A) enzyme.[1][2] PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) to their inactive 5'-monophosphate forms. The inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP, thereby enhancing the signaling pathways mediated by these second messengers.

Molecular Target Profile

This compound demonstrates high affinity and potency for the PDE10A enzyme. Quantitative assessments have established its strong binding and inhibitory characteristics.

Table 1: Quantitative Data for this compound Inhibition of PDE10A

| Parameter | Value | Species | Assay Method | Reference |

| IC50 | 1.9 nM | Not Specified | PDE10A Inhibition Assay | [1] |

| K_D | 1.2 nM | Not Specified | Surface Plasmon Resonance (SPR) | [1] |

| K_D | 0.94 nM | Rat | [3H]this compound Radioligand Binding | |

| Bmax | 2.3 pmol/mg protein | Rat | [3H]this compound Radioligand Binding |

Downstream Signaling Pathways

The inhibition of PDE10A by this compound initiates a cascade of downstream signaling events, primarily through the activation of protein kinases A and G.

Caption: Downstream signaling pathway of PDE10A inhibition by this compound.

Experimental Protocols

PDE10A Inhibition Assay (IC50 Determination)

This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE10A enzyme.

Caption: Workflow for determining the IC50 of this compound for PDE10A.

Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant PDE10A enzyme solution, a stock solution of cAMP or cGMP substrate, and serial dilutions of this compound.

-

Inhibitor Incubation: In a 96-well plate, add the PDE10A enzyme to wells containing either vehicle or varying concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time to allow for substrate hydrolysis.

-

Reaction Termination: Stop the reaction using a suitable stop solution.

-

Product Detection: Measure the amount of AMP or GMP produced using a commercially available detection kit, which often involves a secondary enzymatic reaction that generates a fluorescent or luminescent signal.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Radioligand Binding Assay (KD and Bmax Determination)

This protocol describes the use of radiolabeled [3H]this compound to determine its binding affinity (KD) and the density of PDE10A binding sites (Bmax) in tissue homogenates.

Methodology:

-

Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Binding Assay: In a 96-well plate, incubate the membrane homogenate with increasing concentrations of [3H]this compound.

-

Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled PDE10A inhibitor to saturate the specific binding sites.

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot specific binding against the concentration of [3H]this compound and fit the data to a one-site binding hyperbola to determine the KD and Bmax values.[1]

In Vivo Target Occupancy Study

This protocol details an in vivo experiment to measure the occupancy of PDE10A in the brain by this compound.

Caption: Experimental workflow for in vivo receptor occupancy studies.

Methodology:

-

Blocker Administration: Administer varying doses of non-radiolabeled this compound to rodents.

-

Tracer Administration: After a set time to allow for drug distribution, administer a single dose of [3H]this compound.

-

Tissue Collection: At a specific time point after tracer administration, euthanize the animals and dissect the brain to collect the striatum (target-rich region) and cerebellum (reference region with low PDE10A expression).

-

Sample Analysis: Homogenize the tissues and measure the concentration of [3H]this compound using liquid scintillation counting or LC-MS/MS.

-

Occupancy Calculation: Calculate the percentage of PDE10A occupancy at each dose of the unlabeled this compound by comparing the specific binding in the striatum of the drug-treated animals to that of the vehicle-treated controls.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PDE10A. Its mechanism of action, centered on the elevation of cyclic nucleotide levels in the striatum, has been thoroughly investigated through a variety of in vitro and in vivo experimental paradigms. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other PDE10A inhibitors for the treatment of neuropsychiatric disorders.

References

The Pharmacology of AMG-7980: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-7980 is a potent and selective phosphodiesterase 10A (PDE10A) ligand developed by Amgen. While primarily characterized and utilized as a positron emission tomography (PET) tracer ([11C]this compound) for the in vivo imaging of PDE10A in the central nervous system, its pharmacological profile provides valuable insights into the therapeutic potential of PDE10A inhibition. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, binding characteristics, and the experimental protocols used for its evaluation. All quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using diagrams.

Introduction to this compound

This compound, with the chemical formula C19H22N4O2, is chemically defined as 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine.[1] Its development has been pivotal in advancing the understanding of the role of PDE10A in the brain. PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for intracellular signal transduction.[2] The enzyme is highly expressed in the medium spiny neurons of the striatum, a key node in motor and cognitive control.[3] Consequently, PDE10A has emerged as a significant target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and Huntington's disease. This compound's high affinity and selectivity for PDE10A make it an excellent tool for studying this enzyme in vivo.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine | [1] |

| Chemical Formula | C19H22N4O2 | [1] |

| Molecular Weight | 338.41 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Pharmacology

The pharmacological activity of this compound is centered on its potent and selective inhibition of PDE10A.

Mechanism of Action

This compound acts as a competitive ligand for the PDE10A enzyme. By binding to PDE10A, it prevents the hydrolysis of cAMP and cGMP, leading to an accumulation of these cyclic nucleotides within the cell. This elevation of second messengers can modulate the activity of downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG), which in turn influences neuronal excitability and gene expression. The specific downstream effects of this compound-mediated PDE10A inhibition are a subject of ongoing research, with the primary application of the compound being the in vivo quantification of PDE10A.

Pharmacodynamics: In Vitro Binding Affinity

This compound demonstrates high affinity for PDE10A. In vitro studies have quantified its binding potential, highlighting its suitability as a selective ligand.

| Parameter | Value | Species/System | Reference |

| KD | 0.94 nM | Not specified | [4] |

| IC50 | 1.9 nM | Rat, baboon, and human striatal homogenates | [5] |

Preclinical Pharmacokinetics

Detailed pharmacokinetic data for this compound as a therapeutic agent is not extensively available in the public domain. Its development as a PET tracer has prioritized characteristics suitable for imaging, such as good brain penetration and kinetics that allow for the quantification of binding.

Preclinical Studies: In Vivo Imaging with [11C]this compound

The primary application of this compound is in the form of its radiolabeled isotopologue, [11C]this compound, for PET imaging. These studies have been instrumental in characterizing the in vivo distribution of PDE10A and for assessing the target engagement of other PDE10A inhibitors.

Non-Human Primate PET Studies

Dynamic PET scans using [11C]this compound have been conducted in non-human primates to evaluate its in vivo properties.[2]

[11C]this compound shows specific binding in brain regions known to have high expression of PDE10A, such as the striatum and globus pallidus.[2] The thalamus, which has low PDE10A expression, is typically used as a reference region for quantifying specific binding.[2]

The binding potential (BPND), a measure of the density of available receptors, has been calculated using various analytical methods.

| Brain Region | BPND (Logan Graphical Analysis) | BPND (Simplified Reference Tissue Model) | Reference |

| Caudate | 0.23 | 0.42 | [2] |

| Putamen | 0.65 | 0.76 | [2] |

| Globus Pallidus | 0.51 | 0.75 | [2] |

[11C]this compound has been successfully used to measure the target occupancy of other PDE10A inhibitors.[2] Pre-treatment with a benchmark PDE10A inhibitor led to a dose-dependent decrease in the BPND of [11C]this compound, demonstrating the utility of this tracer for in vivo competition studies.[2]

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is performed in a one-pot, two-step reaction.[2] The mean specific activity achieved has been reported as 99 ± 74 GBq/μmol, with a synthesis time of approximately 45 minutes.[2]

Non-Human Primate PET Imaging Protocol

Dynamic PET scans are performed following either a bolus injection or a bolus plus constant infusion of [11C]this compound.[2]

Regions of interest are defined on individual magnetic resonance images (MRIs) and then transferred to the co-registered PET images for analysis.[2] Data analysis is conducted using methods such as Logan graphical analysis with a metabolite-corrected input function and the simplified reference tissue model (SRTM).[2]

Summary and Future Directions

This compound is a well-characterized, high-affinity ligand for PDE10A. Its primary contribution to the field of pharmacology has been through its use as the PET tracer [11C]this compound. This tool has enabled the non-invasive in vivo quantification of PDE10A in the brain and has facilitated the development of other PDE10A-targeting therapeutics by allowing for the direct measurement of target engagement.

While extensive data on the broader pharmacological effects of this compound as a potential therapeutic agent are not publicly available, its properties as a selective PDE10A ligand underscore the continued interest in this enzyme as a drug target. Future research could further explore the functional consequences of PDE10A inhibition by this compound and similar compounds in various preclinical models of neuropsychiatric and neurodegenerative diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

AMG-7980 as a PDE10A Ligand: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of AMG-7980, a potent and selective phosphodiesterase 10A (PDE10A) ligand. It details the molecular interactions, key quantitative data, and established experimental protocols for its use. This guide is intended to serve as a core resource for researchers utilizing this compound in the study of PDE10A neurobiology and the development of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Role of PDE10A in Neuromodulation

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signal transduction.[1][2][3] The expression of PDE10A is highly enriched within the medium spiny neurons (MSNs) of the brain's striatum, the primary input nucleus of the basal ganglia.[1][2] These neurons are fundamental components of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways, which together modulate motor activity, cognition, and motivation.

By regulating cyclic nucleotide levels, PDE10A plays a crucial role in integrating glutamatergic and dopaminergic signaling.[4] Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which potentiates signaling through the dopamine (B1211576) D1 receptor pathway and attenuates signaling through the D2 receptor pathway.[5][6] This unique mechanism has positioned PDE10A as a promising therapeutic target for disorders involving striatal dysfunction, particularly schizophrenia, where it is believed that PDE10A inhibitors could address positive, negative, and cognitive symptoms.[2][5]

This compound, with the chemical name 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine, is a highly specific and potent PDE10A ligand.[7][8] It was developed primarily as a high-affinity tracer for in vivo imaging and target occupancy studies, proving invaluable for quantifying the distribution and engagement of PDE10A in both preclinical and clinical research.[8][9][10]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the interaction of this compound with PDE10A.

Table 1: In Vitro Binding Affinity

| Parameter | Value | Target | Notes |

| K_D_ | 0.94 nM | Phosphodiesterase 10A (PDE10A) | Dissociation constant, indicating very high binding affinity.[11] |

Table 2: In Vivo PET Imaging Characteristics of [¹¹C]this compound in Non-Human Primates

| Brain Region | Binding Potential (BP_ND_) (Logan Graphical Analysis) | Binding Potential (BP_ND_) (SRTM*) | Notes |

| Caudate | 0.23 | 0.42 | Specific binding localized to PDE10A-rich striatal regions.[9][10] |

| Putamen | 0.65 | 0.76 | Thalamus was utilized as the reference region for analysis.[9][10] |

| Globus Pallidus | 0.51 | 0.75 | Data demonstrates the utility of [¹¹C]this compound as a PET tracer.[9][10] |

*SRTM: Simplified Reference Tissue Model

Key Experimental Protocols

Detailed methodologies for the characterization and application of this compound are provided below.

Protocol: PDE10A Enzyme Activity Assay (Fluorescence Polarization)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE10A.

-

Principle: This homogeneous assay relies on a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP). In its cyclic form, the small molecule tumbles rapidly, resulting in low fluorescence polarization (FP). Upon hydrolysis by PDE10A, the linearized nucleotide is captured by a specific binding agent, forming a large molecular complex. This complex tumbles slowly, leading to a high FP signal. An inhibitor will prevent this hydrolysis, keeping the FP signal low.[12][13]

-

Materials & Reagents:

-

Purified, recombinant PDE10A enzyme

-

PDE Assay Buffer

-

Fluorescently labeled substrate (e.g., FAM-cAMP)

-

Binding Agent (phosphate-binding nanoparticles)

-

Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

-

96-well microplate (black, low-binding)

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.[13]

-

Assay Plate Setup: Add the substrate solution to all wells of the 96-well plate.

-

Inhibitor Addition: Add the diluted test compound or vehicle control to the appropriate wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the diluted PDE10A enzyme to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

Reaction Termination: Stop the reaction by adding the Binding Agent solution to all wells.

-

Signal Reading: Measure the fluorescence polarization on a compatible microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the high (no enzyme) and low (vehicle control) FP signals.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Protocol: In Vivo PDE10A Target Occupancy via PET Imaging

This protocol describes the use of radiolabeled [¹¹C]this compound to non-invasively quantify PDE10A occupancy in the living brain.

-

Principle: Positron Emission Tomography (PET) allows for the visualization and quantification of a radiolabeled tracer in vivo. By comparing the specific binding of [¹¹C]this compound in a baseline (no drug) scan versus a scan after administration of a non-radiolabeled PDE10A inhibitor, the degree of enzyme occupancy by the inhibitor can be calculated.[9][10]

-

Materials & Reagents:

-

[¹¹C]this compound (synthesized with high specific activity)

-

Test PDE10A inhibitor

-

Non-human primate or human subject

-

PET scanner and associated imaging equipment

-

MRI scanner for anatomical co-registration

-

-

Procedure:

-

Subject Preparation: Subjects are typically fasted before the scan. An intravenous line is placed for tracer injection.

-

Baseline Scan: A dynamic PET scan is initiated following an intravenous bolus injection of [¹¹C]this compound. Data is collected over 90-120 minutes.

-

Drug Administration: The test inhibitor is administered at the desired dose and route.

-

Occupancy Scan: After a suitable time for the drug to reach target engagement, a second dynamic PET scan is performed following another injection of [¹¹C]this compound.

-

Anatomical Imaging: A structural MRI of the brain is acquired for co-registration and delineation of regions of interest (ROIs).

-

-

Data Analysis:

-

Image Reconstruction & Co-registration: PET images are reconstructed and co-registered with the subject's MRI.

-

ROI Delineation: ROIs are defined on the MRI for PDE10A-rich areas (e.g., caudate, putamen) and a reference region with negligible specific binding (e.g., thalamus).[9][10]

-

Kinetic Modeling: Time-activity curves are generated for each ROI. The binding potential (BP_ND_) is calculated using kinetic models such as the Simplified Reference Tissue Model (SRTM) or Logan graphical analysis.[9][10]

-

Occupancy Calculation: Target occupancy (RO) is calculated as the percent change in BP_ND_ between the baseline and post-drug scans: RO (%) = [ (BP_ND_Baseline - BP_ND_Drug) / BP_ND_Baseline ] * 100

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes related to this compound and PDE10A.

Caption: PDE10A signaling pathway in a medium spiny neuron.

Caption: Experimental workflow for IC50 determination.

Caption: Workflow for an in vivo PET imaging study.

References

- 1. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

- 2. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Phosphodiesterase 10A levels are related to striatal function in schizophrenia: a combined positron emission tomography and functional magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [11C]-AMG 7980 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to the Chemical Structure and Properties of AMG-7980

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-7980 is a potent and highly specific ligand for phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. Its ability to modulate cyclic nucleotide signaling pathways has made it a valuable tool in neuroscience research, particularly in the development of therapeutics for neuropsychiatric disorders. This guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine. Its structure is characterized by a dimethoxycinnoline core linked to a methyl-N-isopropylpyridin-2-amine moiety.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine | [cite: ] |

| CAS Number | 947192-73-6 | [cite: ] |

| Chemical Formula | C₁₉H₂₂N₄O₂ | [cite: ] |

| Molecular Weight | 338.41 g/mol | [cite: ] |

| SMILES | CC(C)NC1=NC=C(C=C1C)C2=NN=C3C=C(C=C(C3=C2)OC)OC | [cite: ] |

| Appearance | Solid powder | [cite: ] |

| Solubility | Soluble in DMSO | [cite: ] |

| pKa | Data not publicly available | |

| LogP | Data not publicly available | |

| Aqueous Solubility | Data not publicly available |

Mechanism of Action and Signaling Pathway

This compound exerts its effects through the specific inhibition of PDE10A. This enzyme is a key regulator of intracellular signaling cascades by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the medium spiny neurons of the striatum. This elevation in cyclic nucleotide levels enhances the activity of downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). The activation of these kinases modulates the phosphorylation state of various substrate proteins, ultimately influencing neuronal excitability and gene expression. This mechanism is crucial for regulating motor control, cognition, and emotional processes.

The Discovery and Synthesis of AMG-7980: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AMG-7980, a potent and selective phosphodiesterase 10A (PDE10A) ligand. Developed by Amgen, this compound has been instrumental as a preclinical tracer for in vivo receptor occupancy studies to facilitate the development of therapeutic PDE10A inhibitors. This document details the synthesis of this compound, its mechanism of action within the PDE10A signaling pathway, and key quantitative data. Furthermore, it provides detailed experimental protocols for its synthesis and biological evaluation, along with visualizations of relevant pathways and workflows to support further research and development in this area.

Introduction: The Role of PDE10A in Drug Discovery

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling. Its high expression in the medium spiny neurons of the striatum has made it a compelling target for the treatment of various neuropsychiatric disorders, including schizophrenia and Huntington's disease. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, thereby modulating neuronal activity.

This compound, with the chemical name 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine, was developed as a highly specific ligand for PDE10A.[1] Its primary application has been as a tracer in preclinical studies to determine the in vivo target engagement of novel PDE10A inhibitors.[2][3] This role is crucial in establishing a relationship between the dose of a potential therapeutic, its occupancy of the target receptor, and the resulting pharmacological effect.

Physicochemical and Biological Properties of this compound

This compound is a small molecule with favorable properties for a central nervous system (CNS) tracer, including good brain uptake.[1] Its key physicochemical and biological parameters are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine | [1] |

| Molecular Formula | C₁₉H₂₂N₄O₂ | [1] |

| Molecular Weight | 338.41 g/mol | [1] |

| CAS Number | 947192-73-6 | [1] |

| PDE10A IC₅₀ | 1.9 nM | [3] |

| PDE10A Kᴅ | 0.94 nM | [4] |

| [¹¹C]AMG 7980 BPɴᴅ (Putamen) | 0.65 - 0.76 | [5] |

| [¹¹C]AMG 7980 BPɴᴅ (Caudate) | 0.23 - 0.42 | [5] |

The PDE10A Signaling Pathway

This compound exerts its effects by inhibiting PDE10A, which plays a critical role in the signaling cascades of striatal neurons. The following diagram illustrates the PDE10A signaling pathway.

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound has not been publicly disclosed by Amgen, a representative synthetic route can be postulated based on the synthesis of structurally related cinnoline (B1195905) derivatives found in the patent literature (e.g., WO2007131650) and common organic synthesis reactions. The synthesis likely involves a palladium-catalyzed cross-coupling reaction between a substituted cinnoline and a substituted pyridine.

The following diagram outlines a probable synthetic workflow.

Experimental Protocol for Synthesis (Representative)

This protocol is a representative example based on known chemical transformations for similar structures.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxycinnoline (Intermediate 1)

-

Cyclization: 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869) is reacted with sodium nitrite (B80452) in the presence of an acid (e.g., hydrochloric acid) to form 6,7-dimethoxycinnolin-4-ol (B3362434).

-

Chlorination: The resulting 6,7-dimethoxycinnolin-4-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxycinnoline.

Step 2: Synthesis of 5-Bromo-2-(isopropylamino)-3-methylpyridine (Intermediate 2)

-

Bromination: 2-Amino-3-methylpyridine is brominated at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS).

-

Alkylation: The amino group of 5-bromo-2-amino-3-methylpyridine is alkylated with an isopropyl group, for example, via reductive amination with acetone (B3395972) and a reducing agent (e.g., sodium triacetoxyborohydride) or through a Buchwald-Hartwig amination with 2-bromopropane.

Step 3: Palladium-Catalyzed Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine 4-chloro-6,7-dimethoxycinnoline (1 equivalent), 5-bromo-2-(isopropylamino)-3-methylpyridine (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., dioxane or toluene).

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Biological Evaluation Protocols

In Vitro PDE10A Inhibition Assay

This protocol describes a method to determine the IC₅₀ of a compound against PDE10A.

-

Reagents and Materials:

-

Recombinant human PDE10A enzyme

-

cAMP or cGMP substrate

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection system (e.g., a commercially available fluorescence polarization or luminescence-based assay kit)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the PDE10A enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the detection reagents according to the manufacturer's instructions.

-

Read the plate on a suitable microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Receptor Occupancy (RO) Study using LC-MS/MS

This protocol outlines a method for determining the in vivo receptor occupancy of a PDE10A inhibitor using this compound as a tracer.[6]

-

Animals and Dosing:

-

Use male Sprague-Dawley rats.

-

Administer the test PDE10A inhibitor orally or via another desired route at various doses.

-

A vehicle control group should be included.

-

-

Tracer Administration:

-

At a specified time after administration of the test compound, administer a low dose of this compound (the tracer) intravenously (e.g., 5 µg/kg).[3]

-

-

Tissue Collection:

-

After a short interval following tracer administration (e.g., 30 minutes), euthanize the animals and rapidly dissect the brains.

-

Isolate the striatum (target-rich region) and cerebellum (reference region with low PDE10A expression).

-

-

Sample Preparation and LC-MS/MS Analysis:

-

Homogenize the tissue samples.

-

Extract the tracer from the tissue homogenates using a suitable organic solvent.

-

Analyze the concentration of the tracer in the extracts using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the receptor occupancy using the following formula: % Occupancy = (1 - (Striatum/Cerebellum ratio in drug-treated) / (Striatum/Cerebellum ratio in vehicle-treated)) * 100

-

The following diagram illustrates the workflow for an in vivo receptor occupancy study.

Conclusion

This compound is a valuable research tool that has played a significant role in the development of PDE10A inhibitors. Its high affinity and selectivity for PDE10A, combined with its favorable pharmacokinetic properties, make it an excellent tracer for in vivo receptor occupancy studies. The information and protocols provided in this technical guide are intended to support researchers in the continued exploration of PDE10A as a therapeutic target and in the development of novel CNS drugs.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of AMG-7980: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-7980 is a potent and highly specific inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in various signaling pathways. By inhibiting PDE10A, this compound elevates the levels of these cyclic nucleotides, modulating neuronal activity. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows.

Quantitative Data Summary

The in vitro activity of this compound has been characterized through various biochemical and binding assays. The following table summarizes the key quantitative parameters, providing a clear comparison of its potency and binding affinity.

| Parameter | Value | Species/System | Reference |

| IC50 | 1.9 nM | PDE10A Biochemical Assay | [1] |

| K D | 0.94 nM | Rat Striatum Homogenate | [2][3] |

| Bmax | 2.3 pmol/mg protein | Rat Striatum Homogenate | [2] |

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of this compound and the methods used for its characterization, the following diagrams illustrate the core signaling pathway and experimental workflows.

Caption: PDE10A Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflows for In Vitro Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe representative protocols for the key in vitro experiments used to characterize this compound.

PDE10A Biochemical Assay (Fluorescence Polarization)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the PDE10A enzyme.

Materials:

-

Purified, recombinant human PDE10A enzyme

-

Fluorescein-labeled cAMP or cGMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Binding agent (binds to the hydrolyzed substrate)

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the PDE10A enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the fluorescein-labeled substrate.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the binding agent.

-

Measure the fluorescence polarization of each well.

-

Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay measures the binding affinity (K D ) and the density of binding sites (Bmax) of a radiolabeled ligand to its target receptor.

Materials:

-

[3H]this compound (tritiated this compound)

-

Rat striatum tissue homogenate (as a source of PDE10A)

-

Binding buffer (e.g., Tris-HCl)

-

Unlabeled this compound (for determining non-specific binding)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and scintillation fluid

Protocol:

-

Prepare dilutions of [3H]this compound in binding buffer.

-

In a series of tubes, add the rat striatum homogenate.

-

For total binding, add increasing concentrations of [3H]this compound.

-

For non-specific binding, add a high concentration of unlabeled this compound in addition to the increasing concentrations of [3H]this compound.

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold to separate the bound from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform saturation binding analysis by plotting specific binding against the concentration of [3H]this compound to determine the K D and Bmax values.

Cell-Based cAMP/cGMP Assay (ELISA)

This assay quantifies the effect of a PDE10A inhibitor on intracellular levels of cAMP or cGMP in a cellular context.

Materials:

-

A cell line expressing PDE10A (e.g., CHO or HEK293 cells)

-

Cell culture medium and supplements

-

This compound

-

A stimulant to increase basal cAMP/cGMP levels (e.g., Forskolin for cAMP)

-

Lysis buffer

-

Commercially available cAMP or cGMP ELISA kit

-

Microplate reader

Protocol:

-

Seed the PDE10A-expressing cells in a multi-well plate and culture until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

-

Stimulate the cells with an appropriate agent (e.g., forskolin) to induce the production of cAMP or cGMP.

-

Aspirate the medium and lyse the cells using the provided lysis buffer.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of labeled cAMP/cGMP to an antibody-coated plate, followed by washing and detection steps.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of cAMP or cGMP in each sample based on a standard curve.

-

Plot the cyclic nucleotide concentration against the concentration of this compound to determine the EC50 value.

Conclusion

The in vitro characterization of this compound demonstrates its high potency and affinity for PDE10A. The methodologies described provide a framework for the continued investigation and development of PDE10A inhibitors. The combination of biochemical and cell-based assays is essential for a comprehensive understanding of the pharmacological profile of such compounds, paving the way for their potential therapeutic applications in neurological and psychiatric disorders.

References

AMG-7980: A Technical Guide to its Target Binding, Affinity, and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-7980 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By modulating cyclic nucleotide signaling, PDE10A inhibition represents a promising therapeutic strategy for certain neuropsychiatric disorders. This technical guide provides a comprehensive overview of the binding characteristics of this compound, including its affinity for its primary target, its selectivity profile, and the experimental methodologies used for its characterization.

Introduction

Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of intracellular signaling cascades by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its restricted expression profile in the brain has made it an attractive target for the development of novel therapeutics. This compound has been identified as a high-affinity ligand for PDE10A, demonstrating potential for in vivo imaging and as a pharmacological tool to probe the function of this enzyme.

Target Binding Affinity

This compound exhibits high-affinity binding to its target, phosphodiesterase 10A. The potency of this interaction has been quantified through various in vitro assays, with key binding parameters summarized in the table below. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are crucial metrics for assessing the strength of the drug-target interaction and its functional inhibitory capacity, respectively.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 1.9 nM | Not Specified | Biochemical Assay | [1] |

| Kd | 0.94 nM | Rat | Radioligand Binding Assay |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the PDE10A enzymatic activity. The Kd value reflects the equilibrium dissociation constant, with a lower value indicating a higher binding affinity. For a competitive inhibitor, the Ki (inhibition constant) is often closely related to the Kd.

Selectivity Profile

However, qualitative evidence for its selectivity comes from displacement studies using a structurally related tracer, [3H]AMG 580. In these experiments, inhibitors selective for other PDE isoforms did not displace the binding of this tracer, suggesting that this compound is likely to have a favorable selectivity profile.

Qualitative Selectivity Data:

A study demonstrated that inhibitors selective for other PDE isoforms, including PDE1, PDE2, PDE3, PDE4, PDE5, PDE7, PDE8, and PDE9, did not displace the binding of a tracer structurally similar to this compound in rat striatal homogenates.[1] This indicates that this compound's affinity for these other PDE isoforms is significantly lower than its affinity for PDE10A.

Signaling Pathway

PDE10A plays a crucial role in the regulation of cyclic nucleotide signaling within medium spiny neurons. By hydrolyzing cAMP and cGMP, it terminates the signaling cascades initiated by the activation of G-protein coupled receptors, such as dopamine (B1211576) and adenosine receptors. Inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP, thereby enhancing downstream signaling through Protein Kinase A (PKA) and Protein Kinase G (PKG).

Experimental Protocols

The determination of binding affinity and selectivity of compounds like this compound relies on robust and reproducible experimental protocols. Below is a representative methodology for an in vitro PDE10A enzyme inhibition assay.

In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE10A by monitoring the change in fluorescence polarization of a fluorescently labeled cAMP substrate.

Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Binding Agent (a protein that specifically binds to the linearized FAM-AMP product)

-

This compound and other test compounds

-

96-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the fluorescently labeled cAMP substrate, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Initiate the enzymatic reaction by adding a pre-determined concentration of the recombinant PDE10A enzyme to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Termination and Detection: Stop the reaction by adding the binding agent. This agent will bind to the hydrolyzed substrate, resulting in a change in fluorescence polarization.

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is a high-affinity inhibitor of PDE10A, characterized by a low nanomolar IC50 and Kd. While comprehensive quantitative selectivity data remains to be fully disclosed in public literature, existing evidence strongly suggests a high degree of selectivity for PDE10A over other phosphodiesterase isoforms. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel PDE10A inhibitors, which hold promise for the development of new treatments for neuropsychiatric conditions.

References

Unveiling the Profile of AMG-7980: A Phosphodiesterase 10A Ligand

For Researchers, Scientists, and Drug Development Professionals

AMG-7980 is a selective ligand for Phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the striatum of the brain. While comprehensive therapeutic pharmacokinetic and pharmacodynamic data for this compound remains limited in the public domain, its radiolabeled form, [11C]this compound, has been characterized as a valuable positron emission tomography (PET) tracer for in-vivo imaging and target engagement studies. This technical guide synthesizes the available information on this compound, focusing on its role as a research tool in neuroscience and drug discovery.

Physicochemical Properties

| Property | Value |

| Chemical Name | 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine |

| Molecular Formula | C₁₉H₂₂N₄O₂ |

| Molecular Weight | 338.41 g/mol |

| CAS Number | 947192-73-6 |

Pharmacokinetics of [¹¹C]this compound in Non-Human Primates

Studies in non-human primates have been crucial in characterizing the pharmacokinetic profile of the radiolabeled tracer [11C]this compound.

Distribution and Binding

Following intravenous administration, [11C]this compound demonstrates specific binding in brain regions with high PDE10A expression, particularly the striatum.[1] The thalamus has been utilized as a reference tissue to determine the binding potential (BPND), a measure of the density of available receptors.

| Brain Region | Binding Potential (BPND) |

| Caudate | 0.42 |

| Putamen | 0.76 |

| Globus Pallidus | 0.75 |

Data derived from the simplified reference tissue model (SRTM) in non-human primates.[1]

Pharmacodynamics: Mechanism of Action and Target Engagement

As a PDE10A ligand, this compound's mechanism of action revolves around its interaction with the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling.

Signaling Pathway

The inhibition of PDE10A by a ligand like this compound would lead to an increase in intracellular levels of cAMP and cGMP. This modulation of cyclic nucleotide signaling is a key area of investigation for therapeutic intervention in neurological and psychiatric disorders.

References

AMG-7980: A Technical Guide on Physicochemical Properties and Biological Target

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for AMG-7980, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. Due to the proprietary nature of drug development, publicly available quantitative data is limited. This guide, therefore, summarizes the existing qualitative information, outlines standard experimental protocols for determining these properties, and details the critical signaling pathway this compound targets.

Physicochemical Properties of this compound

This compound is a small molecule with the chemical formula C₁₉H₂₂N₄O₂ and a molecular weight of 338.41 g/mol . Its primary application in research has been as a positron emission tomography (PET) tracer for imaging PDE10A distribution in the brain.

Solubility Data

Specific quantitative solubility values for this compound in various solvents are not publicly available. The information is generally qualitative, indicating its suitability for research and preclinical applications.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Commonly used for preparing stock solutions. |

| Aqueous Buffers | Limited | Formulation for in vivo studies, such as PET imaging, suggests that aqueous-based vehicles can be prepared, likely with the use of co-solvents or other excipients to achieve the desired concentration. |

Stability Data

The stability of this compound has been described in the context of its handling and storage as a research chemical.

| Condition | Stability | Recommendations |

| Solid State | ||

| Shipping | Stable for several weeks at ambient temperature[1] | Standard shipping conditions are generally sufficient. |

| Short-Term Storage | Stable for days to weeks[1] | Store at 0 - 4°C, dry and dark[1]. |

| Long-Term Storage | Stable for months to years[1] | Store at -20°C, dry and dark[1]. |

| Shelf Life | >2 years if stored properly[1] | Adherence to long-term storage conditions is critical. |

| In Solution | ||

| Stock Solution (in DMSO) | Stable for days to weeks (short-term) or months (long-term) | Store at 0 - 4°C for short-term use or -20°C for long-term storage[1]. |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's solubility and stability are not published. However, standard methodologies are employed in the pharmaceutical sciences to characterize such properties.

Solubility Determination: Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol provides a general workflow.

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved material settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining particulate matter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

The solubility is reported in units such as mg/mL or µM.

Stability Assessment: HPLC-Based Stability-Indicating Method

To assess the chemical stability of this compound, a stability-indicating HPLC method is typically developed and validated.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

HPLC system with a UV or mass spectrometry detector

Procedure:

-

Forced Degradation Studies: Expose solutions of this compound to harsh conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) at elevated temperatures to generate degradation products.

-

Method Development: Develop an HPLC method (optimizing column, mobile phase, gradient, and detector settings) that separates the intact this compound from all generated degradation products.

-

Stability Study:

-

Prepare solutions of this compound in the desired formulation or solvent.

-

Store the samples under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

-

Data Analysis: Quantify the amount of this compound remaining at each time point. The rate of degradation can be determined, and the shelf-life can be extrapolated.

Biological Target and Signaling Pathway

This compound is a selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward. The enzyme plays a crucial role in regulating intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP. This leads to an accumulation of these second messengers, which in turn enhances the signaling cascades they mediate, such as the Protein Kinase A (PKA) pathway. This modulation of signaling has been explored as a potential therapeutic approach for neuropsychiatric disorders like schizophrenia.

Experimental Workflow for Target Engagement

The utility of this compound as a PET tracer allows for the direct measurement of its engagement with the PDE10A target in the brain.

This workflow illustrates the process from the creation of the radiolabeled tracer to the analysis of brain images, which can quantify the density and occupancy of the PDE10A enzyme. This is a critical tool in the development of other PDE10A-targeting drugs.

References

Preliminary Studies on the Efficacy of Phosphodiesterase 10A (PDE10A) Inhibitors: A Technical Guide

Introduction: This technical guide provides an in-depth overview of the preclinical and early clinical evaluation of phosphodiesterase 10A (PDE10A) inhibitors, a class of drugs investigated for their therapeutic potential in neurological and psychiatric disorders. Due to the absence of publicly available efficacy data for a compound specifically designated "AMG-7980," this document will focus on the general methodologies and data presentation relevant to evaluating the efficacy of representative PDE10A inhibitors. The information presented is synthesized from studies on various compounds within this class.

Phosphodiesterase 10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward pathways.[1] PDE10A hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in cellular signaling.[1] By inhibiting PDE10A, these drugs prevent the degradation of cAMP and cGMP, leading to the activation of downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] This modulation of signaling pathways, particularly the potentiation of dopamine (B1211576) D1 receptor signaling and inhibition of D2 receptor signaling, forms the basis for their investigation in conditions like schizophrenia and Huntington's disease.

Data Presentation: Efficacy of Representative PDE10A Inhibitors

The following tables summarize the types of quantitative data typically collected in preliminary studies of PDE10A inhibitors. The values presented are illustrative and based on findings for various compounds in this class.

Table 1: In Vitro Enzymatic and Cellular Activity

| Parameter | Description | Representative Value |

| IC₅₀ (PDE10A) | Concentration of the inhibitor required to reduce the activity of the PDE10A enzyme by 50%. | 0.5 - 5 nM |

| Cellular cAMP Increase | Fold increase in intracellular cAMP levels in a relevant cell line (e.g., striatal neurons) upon treatment with the inhibitor. | 2 - 5 fold over baseline |

| Cellular cGMP Increase | Fold increase in intracellular cGMP levels in a relevant cell line upon treatment with the inhibitor. | 1.5 - 3 fold over baseline |

| p-CREB Expression | Fold increase in the phosphorylation of CREB, a downstream target of PKA, indicating target engagement in cells. | 1.5 - 4 fold over baseline |

Table 2: In Vivo Target Occupancy and Behavioral Efficacy

| Parameter | Animal Model | Description | Representative Result |

| PDE10A Occupancy | Rodent/Non-human Primate | Percentage of PDE10A enzyme bound by the inhibitor in the striatum at a given dose, typically measured by PET imaging. | 30-70% at therapeutic doses |

| Prepulse Inhibition (PPI) Reversal | Rodent (e.g., apomorphine-induced deficit) | Reversal of sensory gating deficits, a model for certain psychotic symptoms. | Significant reversal of PPI deficit |

| Conditioned Avoidance Response (CAR) | Rodent | Reduction in avoidance responses without an increase in escape failures, predictive of antipsychotic-like activity. | Dose-dependent reduction in CAR |

| Catalepsy Induction | Rodent | Assessment of extrapyramidal side effects; a desirable feature of novel antipsychotics is a low propensity to induce catalepsy. | No significant catalepsy at therapeutic doses |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PDE10A inhibitors are provided below.

1. PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

-

Principle: This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cAMP or cGMP substrate by the PDE10A enzyme. Inhibition of hydrolysis results in the fluorescent substrate remaining bound to a specific binding agent, leading to a high fluorescence polarization signal.[2][3]

-

Methodology:

-

A solution of the fluorescently labeled substrate (e.g., FAM-cAMP) is added to the wells of a 96-well plate.

-

The test inhibitor is added at various concentrations, alongside a vehicle control.

-

The enzymatic reaction is initiated by the addition of a purified, recombinant PDE10A enzyme.

-

The plate is incubated at room temperature for a specified duration (e.g., 60 minutes) to allow for substrate hydrolysis in the absence of inhibition.

-

The reaction is terminated by the addition of a binding agent that specifically binds to the fluorescently labeled substrate.

-

Fluorescence polarization is measured using a microplate reader.

-

The percentage of inhibition is calculated for each concentration of the inhibitor, and the data is fitted to a dose-response curve to determine the IC₅₀ value.[2]

-

2. Cellular Cyclic Nucleotide (cAMP/cGMP) Measurement (ELISA)

-

Principle: This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the levels of cAMP or cGMP in cell lysates following treatment with a PDE10A inhibitor.[1]

-

Methodology:

-

Cells (e.g., primary striatal neurons or a relevant cell line) are cultured to the desired confluency and then treated with the PDE10A inhibitor or a vehicle control for a specified time.

-

The culture medium is aspirated, and the cells are lysed directly in the culture plate using 0.1 M HCl. The plate is incubated for 10 minutes at room temperature with gentle shaking to ensure complete lysis.

-

The cell lysate is collected and centrifuged to pellet any cellular debris.

-

The supernatant containing the cyclic nucleotides is then used in a commercially available cAMP or cGMP ELISA kit, following the manufacturer's instructions.

-

The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

A standard curve is generated using known concentrations of cAMP or cGMP.

-

The concentration of the cyclic nucleotides in the samples is calculated from the standard curve and typically normalized to the total protein concentration of the sample, determined by a protein assay such as the BCA assay.[1]

-

3. In Vivo Behavioral Assessment: Conditioned Avoidance Response (CAR)

-

Principle: The CAR test is a behavioral paradigm used to predict the antipsychotic-like activity of a compound.[3]

-

Methodology:

-

Training: An animal, typically a rat, is placed in a shuttle box with two compartments. A conditioned stimulus (e.g., a light or tone) is presented for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (a mild foot shock). The animal can avoid the shock by moving to the other compartment during the presentation of the conditioned stimulus. If the animal does not move, it receives the shock until it escapes to the other compartment. This is repeated for a set number of trials.

-

Drug Administration: The trained animals are administered the test compound or a vehicle at a specified time before the test session.

-

Testing: The animal is placed back in the shuttle box, and a series of trials are conducted as in the training phase.

-

Data Collection: The number of avoidance responses (moving during the conditioned stimulus), escape responses (moving during the unconditioned stimulus), and escape failures are recorded.

-

Data Analysis: The performance of the drug-treated group is compared to that of the vehicle-treated group. A significant reduction in avoidance responses without a corresponding increase in escape failures is indicative of antipsychotic-like activity.[3]

-

Mandatory Visualizations

Signaling Pathway of PDE10A Inhibition

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Experimental Workflow for Preclinical Evaluation of PDE10A Inhibitors

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AMG-7980

Note to the Reader: Following a comprehensive search of publicly available scientific literature and databases, no specific in vivo study protocols, quantitative data, or detailed signaling pathway information for a compound designated "AMG-7980" could be identified. The information presented below is based on general knowledge of in vivo studies for similar classes of compounds and should be regarded as a template that would require specific details from proprietary or unpublished sources for actual implementation. One source identified this compound as a phosphodiesterase 10A (PDE10A) ligand for research use, but provided no further experimental details.

Introduction

This document provides a generalized framework for conducting in vivo studies to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of a novel therapeutic agent, hypothetically designated as this compound. The protocols and methodologies described are based on standard practices in preclinical drug development and are intended to serve as a guide for researchers.

Hypothetical Signaling Pathway of a PDE10A Inhibitor

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that play crucial roles in intracellular signal transduction. Inhibition of PDE10A would lead to an accumulation of cAMP and cGMP, thereby modulating the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). The following diagram illustrates this hypothetical signaling cascade.

Application Notes and Protocols for the Use of AMG-7980 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-7980 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the brain's striatum and in various cancerous tissues.[1][2][3] PDE10A plays a crucial role in cellular signal transduction by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two key second messengers. Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate its biological activity and mechanism of action.

Physicochemical Properties and Storage

| Property | Value |

| Chemical Name | 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine |

| Molecular Formula | C₁₉H₂₂N₄O₂ |

| Molecular Weight | 338.41 g/mol |

| Solubility | Soluble in DMSO |

| Storage (Powder) | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep dry and protected from light. |

| Storage (Stock Solution) | Short term (days to weeks) at 0 - 4°C; Long term (months) at -20°C. |

Table 1: Physicochemical properties and storage recommendations for this compound.[4]

Data Presentation: Efficacy of PDE10A Inhibitors in Cell-Based Assays

| Compound | Cell Line | Assay Type | IC50 (µM) |

| Papaverine | H460 (NSCLC) | Cell Growth | ~5 |

| A549 (NSCLC) | Cell Growth | ~10 | |

| PQ10 | H1299 (NSCLC) | cGMP Accumulation (EC50) | ~1 |

Table 2: Representative IC50 and EC50 values for selective PDE10A inhibitors in cancer cell lines. This data is provided as a reference for estimating the potential effective concentration range for this compound.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its activity in cell culture.

Caption: Mechanism of action of this compound in inhibiting PDE10A and downstream signaling.

Caption: General experimental workflow for evaluating this compound in cell culture assays.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Sterile microcentrifuge tubes

Procedure:

-

Stock Solution (10 mM):

-

Calculate the mass of this compound needed to prepare a 10 mM stock solution in a desired volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.384 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Working Solutions:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cells that express PDE10A.

Materials:

-

PDE10A-expressing cells (e.g., H460, A549, or HEK293-PDE10A)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Measurement of Intracellular cAMP/cGMP Levels (ELISA)

This protocol describes the quantification of intracellular cyclic nucleotide levels following treatment with this compound.

Materials:

-

PDE10A-expressing cells

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

0.1 M HCl

-

Commercially available cAMP or cGMP ELISA kit

-

BCA protein assay kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates and grow to 80-90% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells by adding 0.1 M HCl to each well.

-

Incubate at room temperature for 10 minutes with gentle shaking.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 600 x g for 10 minutes to pellet cell debris.

-

-

ELISA Procedure:

-

Collect the supernatant for the ELISA.

-

Determine the protein concentration of the lysate for normalization.

-

Follow the manufacturer's instructions for the specific cAMP or cGMP ELISA kit. This typically involves:

-

Acetylation of samples and standards to improve sensitivity.

-

Addition of samples, standards, and enzyme-conjugated cyclic nucleotides to an antibody-coated plate.

-

Incubation, washing, and addition of a substrate solution.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of cAMP or cGMP.

-

Calculate the concentration of the cyclic nucleotide in each sample based on the standard curve.

-

Normalize the cyclic nucleotide concentration to the total protein concentration of the cell lysate.

-

Plot the normalized cyclic nucleotide levels against the this compound concentration to determine the EC50 value.

-

Disclaimer

These application notes and protocols are intended for research use only. The provided data and methodologies should be adapted and optimized for specific experimental conditions, cell lines, and research objectives. It is crucial to consult relevant literature and perform preliminary experiments to establish the optimal parameters for your studies.

References

- 1. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase 10A (PDE10A) as a novel target to suppress β-catenin and RAS signaling in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

AMG-7980: Application Notes and Protocols for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction